hexahydro-1H-Pyrrolo[1,2-c]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6,7,7a-hexahydro-1H-pyrrolo[1,2-c]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-5-8(6)3-1/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCUCCLHQOWBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Hexahydro 1h Pyrrolo 1,2 C Imidazole and Its Derivatives
Cyclization Reactions for Pyrrolo[1,2-c]imidazole Core Construction
Cyclization reactions, which involve the formation of one or both rings of the bicyclic core, are fundamental to the synthesis of hexahydro-1H-pyrrolo[1,2-c]imidazole. These strategies can be broadly classified as either intermolecular, where two or more separate molecules combine, or intramolecular, where a single precursor molecule undergoes ring closure.
Intermolecular Cyclocondensation Approaches
Intermolecular strategies involve the reaction of two or more components to assemble the pyrrolo[1,2-c]imidazole skeleton in a sequential or one-pot manner. These methods are valued for their convergence and ability to introduce diversity from readily available starting materials.
One notable approach involves the base-catalyzed reaction of 2-(acylethynyl)pyrroles with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govmdpi.com This reaction, when conducted in the presence of a strong base like sodium t-butoxide (t-BuONa), leads to the formation of functionalized pyrrolo[1,2-c]imidazoles alongside 2,3'-bipyrrole byproducts. mdpi.com The proposed mechanism involves the initial addition of the deprotonated TosMIC to the activated alkyne, followed by a cascade of cyclization and elimination steps to yield the fused imidazole (B134444) ring.
Another significant intermolecular method is the reaction between substituted 2-thioxoimidazolidin-4-ones and trans-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO). conicet.gov.arnsf.gov This microwave-assisted organic synthesis (MAOS) proceeds in the presence of a base, such as triethylamine (TEA), to yield trifluoromethylated hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one derivatives. nsf.gov The reaction is highly regiospecific, demonstrating the utility of highly reactive building blocks like ETFBO in constructing complex heterocyclic systems. conicet.gov.arnsf.gov
A summary of representative intermolecular reactions is presented below.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Yield (%) |
| 2-Benzoylethynylpyrrole | TosMIC | t-BuONa | THF | (E)-1-phenyl-2-(1H-pyrrolo[1,2-c]imidazol-1-ylidene)-3-tosylpropan-1-one | 10% |
| 2-Thioxoimidazolidin-4-one | ETFBO | Triethylamine | None (MAOS) | Trifluoromethylated pyrrolo thioxoimidazolidinone | - |
Intramolecular Cyclization Protocols
Intramolecular cyclization involves the formation of the bicyclic ring system from a single precursor molecule that already contains most of the required atoms. These protocols are often effective for controlling stereochemistry.
One of the key intramolecular strategies for accessing this scaffold is through the cyclization of intermediates derived from cyclic amino acids like proline. For instance, the Beaudry group has developed a method for synthesizing pyrrolo[1,2-c]imidazol-1-one derivatives that proceeds via proline-based aminal radicals. While specific details of this intramolecular approach require consulting the primary literature, it highlights a pathway where a proline-containing precursor is induced to cyclize, forming the fused five-membered rings.
Another conceptual approach involves the base-catalyzed or uncatalyzed cyclization of open-chain adducts. researchgate.net For example, adducts formed from the reaction of N-(1H-pyrrol-2-ylmethylene)benzenamines with isocyanates can be designed to undergo subsequent intramolecular ring closure to form the 1H-pyrrolo[1,2-c]imidazole system. researchgate.net This two-step sequence, where an intermolecular reaction first forms a flexible precursor that then cyclizes, bridges both intermolecular and intramolecular strategies.
Multi-component Reaction Pathways
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
Three-Component Reactions
The three-component 1,3-dipolar cycloaddition reaction is a powerful method for the diastereoselective synthesis of highly substituted pyrrolo[1,2-c]imidazol-1-ones. This reaction typically involves an imidazolidin-4-one, an aldehyde, and a dipolarophile, such as a nitroalkene. The imidazolidin-4-one and aldehyde react in situ to generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with the nitroalkene to construct the bicyclic core with multiple stereocenters. Yields for these reactions are often moderate to high, with excellent control over the relative stereochemistry.
A notable example is the reaction between 2-(tert-butyl)-3-methylimidazolidin-4-one, various aromatic aldehydes, and (E)-(2-nitrovinyl)benzene. When heated in a solvent like toluene, these components assemble to produce the corresponding functionalized pyrrolo[1,2-c]imidazol-1-one derivatives.
| Imidazolidin-4-one | Aldehyde | Nitroalkene | Solvent | Product | Yield (%) | Diastereomeric Ratio |
| 2-(tert-butyl)-3-methylimidazolidin-4-one | Benzaldehyde | (E)-(2-nitrovinyl)benzene | Toluene | Substituted pyrrolo[1,2-c]imidazol-1-one | 50% | - |
| 2-(tert-butyl)-3-methylimidazolidin-4-one | 4-Nitrobenzaldehyde | (E)-(2-nitrovinyl)benzene | Toluene | Substituted pyrrolo[1,2-c]imidazol-1-one | 99% | 98:2 |
| 2-(tert-butyl)-3-methylimidazolidin-4-one | 4-Chlorobenzaldehyde | (E)-1-nitroprop-1-ene | Toluene | Substituted pyrrolo[1,2-c]imidazol-1-one | 81% | 98:2 |
Post-Ugi Cascade Reactions
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, producing a dipeptide-like scaffold from an aldehyde, an amine, a carboxylic acid, and an isocyanide. A post-Ugi cascade reaction involves the modification of this initial Ugi product through subsequent intramolecular reactions to build more complex heterocyclic systems.
While a direct, documented Post-Ugi cascade reaction leading specifically to the this compound core is not prominently reported in the surveyed literature, the strategy remains a viable and attractive hypothetical route. Such a process would involve a carefully designed Ugi reaction where the starting components contain the necessary functional groups for a subsequent intramolecular cyclization. For example, by using a proline derivative as the amine component and an aldehyde with a suitable functional group, the resulting Ugi product could be induced to cyclize, forming the fused bicyclic system. This approach offers a high degree of flexibility for creating diverse libraries of compounds. The development of such a cascade remains an area of synthetic interest. researchgate.netnih.gov
Catalytic Methodologies in this compound Synthesis
The use of catalysts is crucial for enhancing reaction rates, improving yields, and controlling selectivity in the synthesis of this compound derivatives. Both base and acid catalysis, as well as organocatalysis, have been employed.
In several of the methodologies described, bases play a critical catalytic role. For instance, the synthesis of pyrrolo[1,2-c]imidazoles from acylethynylpyrroles and TosMIC requires a strong base like sodium t-butoxide (t-BuONa) to deprotonate the TosMIC, initiating the reaction sequence. mdpi.com Similarly, the reaction of 2-thioxoimidazolidin-4-ones with ETFBO is dependent on the presence of triethylamine (TEA) , which facilitates the deprotonation of the thioxoimidazolidinone, a crucial step for the subsequent nucleophilic attack. conicet.gov.arnsf.gov
While not extensively documented for the [1,2-c] isomer, related heterocyclic syntheses often employ metal catalysts or organocatalysts to promote key bond-forming steps. For example, copper and palladium catalysts are frequently used in cross-coupling reactions to build complex precursors for cyclization. researchgate.net Furthermore, the use of chiral organocatalysts, such as proline and its derivatives, is a well-established strategy for achieving enantioselective cyclizations in related systems and represents a promising avenue for the asymmetric synthesis of hexahydro-1H-pyrrolo[1,2-c]imidazoles.
| Reaction Type | Catalyst/Base | Role of Catalyst |
| Reaction of acylethynylpyrroles and TosMIC | Sodium t-butoxide (t-BuONa) | Strong base for deprotonation of TosMIC |
| Reaction of 2-thioxoimidazolidin-4-ones and ETFBO | Triethylamine (TEA) | Base for deprotonation of the imidazolidinone |
Transition Metal-Catalyzed Processes
While direct transition metal-catalyzed syntheses for the this compound core are not extensively documented in recent literature, analogous strategies for the closely related hexahydro-1H-pyrrolo[1,2-a]imidazole isomer highlight the potential of this approach. One notable example involves an iron-catalyzed intramolecular C–H amination. This method was developed for the synthesis of fully hydrogenated pyrrolo[1,2-a]imidazolones, which are derivatives of the core structure. A simple catalytic system of FeCl₂ with a β-diketiminate ligand was initially used. However, a significant improvement in yield was achieved using an Fe(II)–1,2-bis(diphenylphosphino)benzene ([Fe(dppbz)]Cl₂) catalyst in the absence of a ligand, which increased the yield of the cyclized product to 92% nih.gov. This demonstrates the utility of iron catalysis for the efficient formation of the fused five-membered ring system.
Organocatalysis and Non-Metal Catalysis
Organocatalytic and non-metal-catalyzed approaches provide valuable metal-free alternatives for the synthesis of pyrroloimidazole systems. For the synthesis of the related tetrahydropyrrolo[1,2-a]imidazol-2(3H)-one derivatives, benzoic acid has been effectively used as a catalyst. This method significantly reduces the reaction time and results in a nearly quantitative yield of the product nih.gov.
More directly related to the target scaffold, a stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones has been developed. This two-step method involves the diastereoselective or enantioselective lithiation of the parent pyrrolo[1,2-c]imidazol-3-one, which is a non-metal mediated process, followed by salt formation. This strategy provides access to chiral derivatives of the core structure acs.org.
In another approach, the base-catalyzed reaction of thioxoimidazolidinones with trans-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) leads to the formation of hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one derivatives. Triethylamine (TEA) is used as a base in this reaction, which can be performed under solvent-free, microwave-assisted conditions nsf.govconicet.gov.ar.
Table 2: Examples of Organocatalysis and Non-Metal Catalysis
| Target System | Catalyst/Reagent | Key Strategy | Reference |
|---|---|---|---|
| Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-one | Benzoic Acid | Acid Catalysis | nih.gov |
| 5-Substituted Pyrrolo[1,2-c]imidazol-3-ones | Lithium reagents | Stereoselective Lithiation | acs.org |
| Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one derivative | Triethylamine (TEA) | Base-catalyzed cyclization | nsf.govconicet.gov.ar |
Annulation Strategies for Fused Systems
Annulation, or ring-forming, strategies are fundamental to the construction of bicyclic systems like this compound. The Marckwald reaction, which involves the reaction of α-aminocarbonyl compounds with thiocyanates, has been successfully applied to the preparation of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles. This two-step procedure is efficient, providing the product in high yield and is suitable for large-scale synthesis tandfonline.comtandfonline.com.
Another powerful annulation method is intramolecular 1,3-dipolar cycloaddition. This strategy has been employed for the diastereoselective synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles. The reaction proceeds through the formation of bis-Schiff bases from L-ornithine methyl ester dihydrochloride (B599025) and aromatic aldehydes, which then undergo intramolecular cycloaddition nih.gov. Although demonstrated for the [1,2-a] isomer, this approach highlights the utility of cycloaddition reactions in constructing the fused pyrroloimidazole skeleton.
Intramolecular Wittig reactions also serve as an effective annulation strategy. The reaction of triphenylphosphine and imidazole-4-carbaldehyde in the presence of acetylenic diesters generates intermediate phosphorus ylides. These intermediates then undergo an intramolecular Wittig reaction to produce 5H-pyrrolo[1,2-c]imidazole derivatives ingentaconnect.com.
Solvent-Free and Green Chemistry Approaches
In line with the principles of green chemistry, solvent-free and environmentally benign synthetic methods are of great interest. A notable example is the synthesis of trifluoromethylated hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one derivatives. This reaction is carried out under microwave-assisted organic synthesis (MAOS) conditions in the absence of a solvent. The liquid reagents, trans-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) and triethylamine (TEA), provide a sufficient reaction medium nsf.govconicet.gov.ar. This approach not only minimizes waste by eliminating the need for a solvent but also often leads to shorter reaction times and improved energy efficiency.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of novel trifluoromethylated pyrrolo thioxoimidazolidinones, which are derivatives of hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, is effectively achieved using Microwave-Assisted Organic Synthesis (MAOS) nsf.govconicet.gov.ar. The reactions between 2-thioxoimidazolidin-4-ones and ETFBO are performed using triethylamine as a base. A screening of reaction conditions, varying temperature and time under microwave irradiation, identified the optimal conditions for the synthesis to be 80°C for 20 minutes, achieving a yield of 68% for one of the derivatives nsf.gov. This highlights the efficiency and control offered by microwave-assisted protocols in the synthesis of this heterocyclic system.
Table 3: Microwave-Assisted Synthesis of a Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Derivative
| Reactants | Base | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-thioxoimidazolidin-4-one and ETFBO | Triethylamine (TEA) | 80°C, 20 min, Microwave | 68% | nsf.gov |
Stereochemical Aspects and Control in Hexahydro 1h Pyrrolo 1,2 C Imidazole Synthesis
Diastereoselective Synthesis
The creation of specific diastereomers of the hexahydro-1H-pyrrolo[1,2-c]imidazole ring system is a fundamental goal in its synthesis, as the relative stereochemistry of the substituents dramatically influences the molecule's properties. Various strategies have been successfully employed to achieve high levels of diastereoselectivity.
One notable approach involves an intramolecular 1,3-dipolar cycloaddition. For instance, the reaction of L-ornithine methyl ester dihydrochloride (B599025) with aromatic aldehydes leads to the formation of bis-Schiff bases, which then undergo a diastereoselective intramolecular cycloaddition to yield hexahydro-1H-pyrrolo[1,2-a]imidazoles. nih.gov This method takes advantage of the inherent chirality of the starting material to direct the stereochemical outcome of the cyclization.
Another effective method for achieving diastereoselectivity is through the reaction of 1-phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole with various nucleophiles. acs.orgresearchgate.netnih.gov The starting material, prepared from succindialdehyde, benzotriazole (B28993), and N-phenylethylenediamine, reacts with Grignard reagents, allylsilanes, silyl (B83357) enol ethers, and triethyl phosphite (B83602) to produce 1-phenyl-5-substituted-hexahydro-1H-pyrrolo[1,2-a]imidazoles. acs.orgresearchgate.netnih.gov Crucially, the products of these reactions were determined to be the cis isomers, indicating a high degree of diastereocontrol. acs.orgnih.gov This stereochemical outcome is a result of the thermodynamic or kinetic preferences of the reaction pathway.
Furthermore, diastereoselective lithiation followed by electrophilic quench has been demonstrated on an L-proline-derived imidazolone (B8795221) protected with an N-triethylsilyl group. This process yields C5-substituted products with a syn stereochemistry, showcasing another powerful tool for controlling the relative stereochemistry of the scaffold. scholaris.ca
The reaction of (3S)-phenyldihydroimidazole with bromoacetic acid esters and methyl methacrylate (B99206) has been shown to result in the diastereoselective formation of exclusively endo-addition products. nih.gov However, when methacrylonitrile (B127562) is used, a small amount of the exo-product is also formed. nih.gov
Table 1: Diastereoselective Synthesis of this compound Derivatives
| Starting Materials | Reagents | Product Stereochemistry | Reference |
|---|---|---|---|
| L-ornithine methyl ester dihydrochloride, aromatic aldehydes | - | Diastereoselective formation of hexahydro-1H-pyrrolo[1,2-a]imidazoles via intramolecular 1,3-dipolar cycloaddition | nih.gov |
| 1-Phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole | Grignard reagents, allylsilanes, silyl enol ethers, triethyl phosphite | cis isomers | acs.orgresearchgate.netnih.gov |
| L-proline-derived N-triethylsilyl imidazolone | Lithiation, electrophilic quench | C5-substituted products with syn stereochemistry | scholaris.ca |
Enantioselective Approaches and Asymmetric Catalysis
The synthesis of specific enantiomers of this compound is of paramount importance, particularly for pharmaceutical applications where only one enantiomer may possess the desired biological activity. Asymmetric catalysis has emerged as a powerful strategy to achieve this goal.
A significant advancement in this area is the use of a Ni-Al bimetallic system in combination with a chiral phosphorus-containing ligand for the enantioselective intramolecular cyclization of N-alkenyl-substituted imidazoles. nih.gov This method allows for the synthesis of pyrrolo[1,2-a]imidazoles with a controlled stereocenter at the β-position, with the chiral ligand playing a decisive role in the stereocontrol of the process. nih.gov
While direct catalytic asymmetric syntheses of the this compound core are still developing, related heterocyclic systems offer valuable insights. For example, the highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5-a]pyrimidines has been achieved, yielding chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities (up to 98% ee). nih.gov Similarly, chiral gold(I) complex-catalyzed hetero-Diels-Alder reactions have been used to synthesize chiral hexahydropyridazines. nih.gov The principles of these catalytic systems, often involving chiral phosphine (B1218219) ligands or chiral phosphoric acids, could potentially be adapted for the asymmetric synthesis of hexahydro-1H-pyrrolo[1,2-c]imidazoles.
The development of chiral organocatalysts for the asymmetric synthesis of related spirocyclic scaffolds also provides a promising avenue. For instance, organocatalytic [4+2] cycloaddition reactions have been employed to construct chiral 1,2-oxazinane (B1295428) and hexahydropyridazine (B1330357) spirocyclic scaffolds with good to excellent yields and high diastereo- and enantioselectivity. nih.gov
Control of Stereogenic Centers within the this compound Scaffold
The this compound scaffold can possess multiple stereogenic centers, and the precise control over the configuration of each of these centers is a key challenge. The stereogenic centers commonly found in this scaffold are at positions C5 and C7a, and potentially at other positions depending on the substitution pattern.
As mentioned earlier, the diastereoselective lithiation of an L-proline-derived imidazolone allows for the specific introduction of a substituent at the C5 position with syn stereochemistry relative to the adjacent stereocenter. scholaris.ca This demonstrates a direct method for controlling the stereochemistry at this particular position.
The formation of cis isomers in the reaction of 1-phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole with various nucleophiles indicates a strong facial bias in the reaction, effectively controlling the relative stereochemistry between the substituent at C5 and the phenyl group at C1. acs.orgnih.gov This selectivity is likely governed by steric hindrance, where the incoming nucleophile attacks from the less hindered face of the intermediate.
In the context of intramolecular 1,3-dipolar cycloadditions, the stereochemistry of the starting materials directly influences the stereochemical outcome of the newly formed stereocenters. For instance, in the microwave-assisted synthesis of substituted hexahydro-pyrrolo[3,2-c]quinolines, a related system, the stereoselectivity is influenced by steric interactions in the transition state. mdpi.com Similar principles apply to the synthesis of hexahydro-1H-pyrrolo[1,2-c]imidazoles, where the geometry of the azomethine ylide intermediate and the steric and electronic nature of the substituents play a crucial role in determining the final stereochemistry.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-ornithine methyl ester dihydrochloride |
| 1-Phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole |
| Succindialdehyde |
| Benzotriazole |
| N-phenylethylenediamine |
| Triethyl phosphite |
| L-proline |
| N-triethylsilyl imidazolone |
| (3S)-phenyldihydroimidazole |
| Bromoacetic acid ester |
| Methyl methacrylate |
| Methacrylonitrile |
| N-alkenyl-substituted imidazole (B134444) |
| Pyrazolo[1,5-a]pyrimidine |
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine |
| Hexahydropyridazine |
| 1,2-Oxazinane |
Structure Elucidation and Spectroscopic Characterization of Hexahydro 1h Pyrrolo 1,2 C Imidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the intricate structures of hexahydro-1H-pyrrolo[1,2-c]imidazole derivatives. Through a suite of one-dimensional and two-dimensional experiments, chemists can piece together the molecular puzzle, identifying the chemical environment of each nucleus and their relationships to one another.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the molecular framework.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). For instance, in derivatives of this compound, specific signals can be attributed to the protons on the pyrrolidine (B122466) and imidazole (B134444) rings. The chemical shifts are influenced by the substituents on the core structure.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by showing the number of unique carbon atoms and their chemical shifts. The positions of the signals indicate whether a carbon is part of an aliphatic chain, attached to a heteroatom, or part of a carbonyl group. In some cases, due to fast tautomerization in solution, not all carbon signals from the imidazole ring are detectable, which can complicate spectral interpretation. mdpi.com
A representative, though not exhaustive, table of expected chemical shift ranges for the core this compound structure is provided below. Actual values will vary significantly based on substitution.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1-H | 2.5 - 4.0 | 50 - 65 |
| C3-H | 2.5 - 4.0 | 55 - 70 |
| C5-H ₂ | 1.5 - 2.5 | 20 - 35 |
| C6-H ₂ | 1.5 - 2.5 | 20 - 35 |
| C7-H ₂ | 3.0 - 4.5 | 40 - 55 |
| C7a-H | 3.5 - 5.0 | 60 - 75 |
| NH | Variable | - |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOE)
Two-dimensional NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms, which is crucial for confirming the bicyclic structure of this compound derivatives.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For example, a COSY spectrum would show correlations between the protons on C5 and C6, and between the protons on C6 and C7 of the pyrrolidine ring. nih.govacs.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. hmdb.ca It allows for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting different parts of the molecule, such as linking a substituent to a specific carbon on the heterocyclic core.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments provide information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, such as the cis or trans fusion of the rings and the relative orientation of substituents. For some derivatives, NOE experiments have been crucial in establishing the cis configuration. nih.govacs.org
¹⁵N NMR Spectroscopy in Heterocyclic Analysis
While less common than ¹H and ¹³C NMR, nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy can offer valuable insights into the electronic structure of nitrogen-containing heterocycles like this compound. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state, involvement in hydrogen bonding, and tautomeric equilibria. semanticscholar.org For instance, the ¹⁵N chemical shifts can help to distinguish between the two nitrogen atoms in the imidazole ring and provide information about their protonation state. nih.gov In some cases, the synthesis of isotopically labeled compounds with ¹⁵N is performed to enhance the signal and facilitate analysis. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound derivatives and for gaining structural information through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. nih.gov
The fragmentation pattern observed in the mass spectrum is often characteristic of the compound's structure. For the this compound core, common fragmentation pathways may involve the cleavage of the pyrrolidine or imidazole rings. The specific fragments observed can help to confirm the presence of the bicyclic system and to identify the nature and location of substituents. For example, the loss of a substituent or a characteristic part of the heterocyclic core will result in specific mass-to-charge ratio (m/z) peaks.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups within a molecule. For this compound derivatives, IR spectroscopy can confirm the presence of key structural features.
The following table summarizes some of the characteristic IR absorption bands that might be observed for these compounds.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine/amide) | 3300 - 3500 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O stretch (amide, ketone) | 1630 - 1750 | Strong |
| C=N stretch (imidazole) | 1500 - 1650 | Medium |
| C-N stretch | 1000 - 1350 | Medium |
For instance, the presence of a strong absorption band in the region of 1630-1750 cm⁻¹ would indicate the presence of a carbonyl group, such as in a hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one derivative. spectrabase.com The absence or presence of a broad band around 3300-3500 cm⁻¹ can suggest the presence or absence of an N-H bond.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry Determination
While NMR and other spectroscopic methods provide invaluable information about the connectivity and relative stereochemistry, single-crystal X-ray diffraction is the definitive technique for determining the absolute three-dimensional structure of a molecule, including its absolute stereochemistry. conicet.gov.armdpi.com
Computational Chemistry and Theoretical Investigations of Hexahydro 1h Pyrrolo 1,2 C Imidazole
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. In the study of heterocyclic compounds, DFT calculations are instrumental in determining stable conformations and understanding the distribution of electrons within the molecule.
For instance, in studies of related compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine, DFT calculations at the BLYP level have been used to analyze the electronic structure. rsc.org Such analyses typically involve optimizing the molecular geometry to find the lowest energy structure. The covalent character of bonds within the molecule, such as the N–C and C–C bonds in the pyrrolopyridine skeleton, can be established by examining the electron density at specific points, known as bond critical points. rsc.org These points are characterized by relatively high electron densities and negative Laplacian values, confirming the covalent nature of the bonds. rsc.org
A key aspect of understanding a molecule's reactivity and stability is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org For 4-chloro-1H-pyrrolo[2,3-b]pyridine, a large HOMO-LUMO gap of 3.59 eV was calculated, indicating significant stability. rsc.org
In another example involving benzimidazole (B57391) derivatives, DFT calculations were employed to determine the most stable isomers. nih.gov These studies can predict which tautomeric and conformational forms are energetically favored. For example, calculations showed that syn-E amido isomers are more stable when an electron-donating group is present, while the anti-isomer is favored with electron-withdrawing substituents. nih.gov Such findings are crucial for predicting the behavior of these molecules in different chemical environments.
Table 1: Illustrative DFT Data for a Related Pyrrolopyridine Compound (Data for 4-chloro-1H-pyrrolo[2,3-b]pyridine)
| Parameter | Value | Significance |
| HOMO-LUMO Gap | 3.59 eV | Indicates high kinetic stability. rsc.org |
| Electron Density at N-C/C-C Bond Critical Points | 2.07(2)–2.74(3) e Å⁻³ | Confirms covalent bond nature. rsc.org |
| Laplacian at N-C/C-C Bond Critical Points | -11.37(4) to -19.20(10) e Å⁻⁵ | Confirms covalent bond nature. rsc.org |
Mechanistic Insights via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. Quantum chemical computations can provide Gibbs free energies and activation barriers, offering a detailed picture of the reaction kinetics.
For example, the reaction mechanisms of simple azoles like pyrrole (B145914) and imidazole (B134444) with ozone have been investigated using computational methods. researchgate.net These studies help to support proposed reaction pathways by calculating the energetics of various intermediates and transition states. By combining computational data with experimental results from techniques like NMR and mass spectrometry, a comprehensive understanding of the reaction can be achieved. researchgate.net
In the synthesis of complex heterocyclic structures, computational modeling can explain the stereoselectivity of reactions. For instance, the configurations of newly synthesized hexahydro-1H-pyrrolo[1,2-a]imidazoles were determined to be cis isomers through NOE experiments, a finding that could be rationalized and supported by computational energy calculations of different possible stereoisomers. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for interpreting experimental data. Methods like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies.
While specific predictive studies on hexahydro-1H-pyrrolo[1,2-c]imidazole are not prominent in the search results, the methodology is well-established. For related pyrrolo[1,2-a]quinoxaline (B1220188) systems, theoretical calculations have been shown to align well with experimental spectroscopic results, capturing key features and trends. nih.gov The configurations and conformations of various substituted hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines have been elucidated by comparing experimental 1H-1H COSY and 1H-13C COSY NMR data with computationally modeled structures. nih.gov This synergy between computational prediction and experimental measurement is a powerful approach in structural chemistry.
Analysis of Photophysical Properties through Quantum Chemistry Calculations
The interaction of molecules with light, their photophysical properties, can be investigated in great detail using quantum chemistry. Time-Dependent Density Functional Theory (TD-DFT) is a common method for studying electronic excited states, allowing for the prediction of absorption and emission spectra.
Studies on pyrrolo[1,2-a]quinoxalines, which share a fused pyrrole-imidazole-like core, demonstrate the power of this approach. nih.gov TD-DFT calculations can identify the nature of electronic transitions, such as S₀→S₁ and S₀→S₂, which correspond to the absorption of light. nih.gov These calculations can also predict how the properties will change in different solvents, explaining solvatochromic shifts observed experimentally. nih.gov
Furthermore, quantum chemical calculations can shed light on phenomena like fluorescence and phosphorescence. For example, in a study of pyrimidine (B1678525) functionalized with an imidazole ring to form purine, TD-DFT calculations were used to determine vertical excitation energies and oscillator strengths, which are related to the intensity of absorption bands. chemrxiv.org The calculations helped to understand how functionalization affects the photophysical properties, noting that the lowest-energy absorption band of 4,5-diaminopyrimidine (B145471) is significantly red-shifted compared to purine. chemrxiv.org
Computational studies can also predict the energies of triplet states, which are important for understanding phosphorescence and the generation of reactive oxygen species. nih.gov In some pyrrolo[1,2-a]quinoxalines, computational results correctly predicted the relative intensities of phosphorescence, aligning with experimental observations. nih.gov
Table 2: Illustrative Photophysical Data from TD-DFT Calculations for a Related Purine System in ACN (Data for Purine, a related imidazole-containing bicycle)
| Parameter | Calculated Value (eV) | Experimental Wavelength (nm) |
| S₁ Excitation Energy | 3.98 | 263 |
| S₂ Excitation Energy | 4.03 | - |
| Emission (Fluorescence) | - | ~365-372 |
Note: This table illustrates the type of data generated. The calculated excitation energies are for vertical excitations and may differ from the 0-0 transition energies. Experimental values are for the absorption maxima. chemrxiv.org
Chemical Reactivity and Transformation Studies of Hexahydro 1h Pyrrolo 1,2 C Imidazole
Derivatization Strategies and Functionalization Reactions
The functionalization of the hexahydro-1H-pyrrolo[1,2-c]imidazole core is crucial for creating diverse molecular architectures. A prominent strategy involves the use of a versatile synthon, 1-phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole, prepared from succindialdehyde, benzotriazole (B28993), and N-phenylethylenediamine. acs.orgnih.gov The benzotriazole moiety at the 5-position acts as an excellent leaving group, enabling its displacement by a wide range of nucleophiles.
This approach allows for the introduction of various substituents at the C-5 position. Reactions with Grignard reagents, allylsilanes, silyl (B83357) enol ethers, and triethyl phosphite (B83602) have been successfully employed to produce a library of 5-substituted-hexahydro-1H-pyrrolo[1,2-a]imidazoles in good to excellent yields. acs.orgnih.govresearchgate.net For instance, the reaction of the benzotriazole synthon with different Grignard reagents introduces alkyl and aryl groups. Similarly, treatment with allylsilanes and silyl enol ethers introduces allyl and acylmethyl groups, respectively, demonstrating a broad scope of functionalization. acs.orgnih.gov
These derivatization reactions are highly valuable for generating analogues with potential applications in medicinal chemistry and materials science. nih.gov The resulting cis-isomers are confirmed through Nuclear Overhauser Effect (NOE) experiments. acs.org
Table 1: Functionalization of 1-Phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole with Various Nucleophiles acs.orgnih.gov
| Reagent Type | Specific Reagent | Resulting 5-Substituent |
| Grignard Reagent | Phenylmagnesium Bromide | Phenyl |
| Grignard Reagent | Ethylmagnesium Bromide | Ethyl |
| Grignard Reagent | Butylmagnesium Bromide | Butyl |
| Allylsilane | Allyltrimethylsilane | Allyl |
| Silyl Enol Ether | 1-(Trimethylsiloxy)cyclohexene | 2-Oxocyclohexylmethyl |
| Phosphite | Triethyl Phosphite | Diethylphosphonate |
Ring-Opening and Rearrangement Reactions
Ring-opening and rearrangement reactions represent significant pathways for transforming the this compound skeleton and for its synthesis from other cyclic precursors. nih.gov These reactions often involve the cleavage of one or more bonds within the bicyclic system, leading to the formation of novel heterocyclic structures or ring-expanded products.
One notable example is the ring expansion of monocyclic β-lactams to generate the 5-oxohexahydro-1H-pyrrolo[1,2-a]imidazole core. nih.gov Treatment of cis-azetidin-2-ones with silver tetrafluoroborate (B81430) (AgBF₄) induces a rearrangement through a carbocation intermediate. This is followed by an intramolecular cyclization of an N-acyliminium intermediate, which diastereoselectively yields the target bicyclic lactam. nih.gov
Another synthetic strategy involves the oxidative rearrangement of (spiro)cyclobutane aminals. nih.gov The condensation of cyclobutanones with (1S,2S)-1,2-diphenylethane-1,2-diamine, followed by treatment with N-Bromosuccinimide (NBS), triggers an oxidative rearrangement that effectively constructs the (spiro)pyrrolo[1,2-a]imidazole framework. nih.gov
Table 2: Examples of Rearrangement Reactions in the Synthesis of Pyrrolo[1,2-a]imidazole Derivatives nih.gov
| Starting Material | Reagents | Key Transformation | Product Type |
| cis-Azetidin-2-one | AgBF₄, Pyridine | Ring Expansion via N-acyliminium ion | 5-Oxohexahydro-1H-pyrrolo[1,2-a]imidazole |
| (Spiro)cyclobutane aminal | NBS | Oxidative Rearrangement | (Spiro)pyrrolo[1,2-a]imidazole |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of the this compound ring system. nih.gov These reactions construct the bicyclic framework by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step.
A key method is the intramolecular 1,3-dipolar cycloaddition. nih.gov This approach has been used for the diastereoselective synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles starting from L-ornithine methyl ester dihydrochloride (B599025). The reaction proceeds through the formation of a bis-Schiff base with an aromatic aldehyde, which then undergoes an intramolecular cycloaddition to yield the desired product. nih.gov
Other cycloaddition strategies have also been explored for synthesizing related pyrroloimidazole structures. These include:
[3+2] Cycloaddition: A cascade reaction involving the [3+2] cycloaddition of phenacyl azides with L-proline, followed by oxidative aromatization, leads to the formation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles in high yields. nih.gov
[2+2] Photocyclization: Intramolecular [2+2] photocyclization of 1-(1H-imidazol-1-yl)-2-phenylprop-2-en-1-one, initiated by visible light in the presence of an iridium(III) complex, has been shown to produce pyrroloimidazolone derivatives. nih.gov
Hetero-Diels-Alder Reaction: The hetero-Diels-Alder reaction serves as an atom-economical strategy for assembling six-membered heterocyclic rings fused to the pyrrole (B145914) core, showcasing the versatility of cycloaddition chemistry in this field. semanticscholar.org
Table 3: Types of Cycloaddition Reactions for Synthesizing Pyrroloimidazole Systems nih.gov
| Cycloaddition Type | Reactants | Key Features | Product System |
| Intramolecular 1,3-Dipolar | L-ornithine derivative, Aromatic aldehyde | Diastereoselective | Hexahydro-1H-pyrrolo[1,2-a]imidazole |
| [3+2] Cycloaddition | Phenacyl azide, L-proline | Cascade reaction, Oxidative aromatization | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole |
| [2+2] Photocycloaddition | 1-(1H-imidazol-1-yl)-2-phenylprop-2-en-1-one | Visible light, Iridium(III) catalyst | Pyrroloimidazolone |
Electrophilic and Nucleophilic Substitution Reactions
Substitution reactions on the this compound ring are fundamental for its functionalization. The electron-rich nature of the heterocyclic system influences its reactivity towards electrophiles and nucleophiles.
Nucleophilic substitution is prominently demonstrated in the reactions of 1-phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole. acs.orgnih.govresearchgate.net In this synthon, the benzotriazole group at C-5 serves as an efficient leaving group, facilitating its displacement by a variety of nucleophiles. As detailed in section 6.1, reactions with Grignard reagents, allylsilanes, and silyl enol ethers lead to the formation of diverse 5-substituted derivatives. acs.orgnih.gov This transformation is a cornerstone for the derivatization of the hexahydro-pyrroloimidazole skeleton. The general mechanism involves the attack of the nucleophile at the C-5 position, followed by the elimination of the benzotriazolyl anion. acs.org
While electrophilic substitution reactions directly on the saturated this compound ring are less common, studies on related unsaturated pyrrolo[1,2-a]pyrazine (B1600676) systems have shown successful electrophilic acetylation and formylation. nih.gov Furthermore, electrophilic cyclization reactions of N-alkyne-substituted pyrrole precursors are used to build related fused heterocyclic systems, indicating that the pyrrole moiety can be activated for intramolecular electrophilic attack. beilstein-journals.org For the fully saturated system, reactivity is often channeled through functional groups introduced via derivatization.
Table 4: Nucleophilic Substitution at C-5 of a Hexahydro-1H-pyrrolo[1,2-a]imidazole Synthon acs.orgnih.gov
| Substrate | Nucleophile | Product |
| 1-Phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole | R-MgBr (Grignard) | 1-Phenyl-5-alkyl/aryl-hexahydro-1H-pyrrolo[1,2-a]imidazole |
| 1-Phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole | Allyltrimethylsilane | 5-Allyl-1-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazole |
| 1-Phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole | Triethyl Phosphite | Diethyl (1-phenylhexahydro-1H-pyrrolo[1,2-a]imidazol-5-yl)phosphonate |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of hexahydro-1H-pyrrolo[1,2-c]imidazole and its derivatives has traditionally relied on methods like sequential azomethine ylide cycloaddition and subsequent urea (B33335) cyclization reactions. acs.orgacs.org While effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.
Key areas for development include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react to form a single product in one pot, are inherently efficient. smolecule.comresearchgate.net Future work should aim to design novel MCRs that allow for greater diversity in the substitution patterns of the final products, enhancing atom economy and reducing waste.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.net A novel and practical route for synthesizing pyrrolo[1,2-c]imidazoles via N-H functionalization using microwave conditions has been shown to be free of work-up and column chromatography, representing a significant step towards sustainable chemistry. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing batch syntheses or developing new routes for a flow chemistry setup could enable the large-scale and on-demand production of these compounds.
Green Chemistry Principles: Future synthetic routes should prioritize the use of greener solvents, catalyst-free conditions where possible, and easily accessible starting materials to minimize environmental impact. biruni.edu.tr
Table 1: Comparison of Synthetic Strategies for Pyrrolo[1,2-c]imidazole Scaffolds To make this table interactive, you can sort the columns by clicking on the headers.
| Synthetic Method | Key Advantages | Areas for Future Improvement | References |
|---|---|---|---|
| Azomethine Ylide Cycloaddition | High stereoselectivity; well-established. | Often requires metal catalysts; can have limited substrate scope. | acs.orgacs.orgacs.org |
| Multicomponent Reactions | High atom economy; operational simplicity; product diversity. | Can be challenging to optimize; sometimes yields complex mixtures. | smolecule.comresearchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times; improved yields; cleaner reactions. | Scalability can be an issue; requires specialized equipment. | researchgate.net |
| Dehydration of Acetamides | Provides a convenient method for specific derivatives. | Limited to specific precursors; uses reagents like phosphoryl chloride. | researchgate.net |
Exploration of Underinvestigated Stereochemical Control Methods
The this compound core contains multiple stereocenters, making stereochemical control paramount for elucidating structure-activity relationships (SAR) and developing enantiopure compounds. While diastereoselective and stereoselective syntheses have been reported, primarily through 1,3-dipolar cycloaddition reactions that can generate up to four new chiral centers with high selectivity, there remains significant room for exploration. acs.orgresearchgate.netresearchgate.net
Future research should investigate:
Asymmetric Catalysis: The development of novel chiral catalysts (metal-based or organocatalysts) to control the enantioselectivity of the key ring-forming reactions.
Chiral Substrate Control: Utilizing chiral starting materials, such as amino acids or their derivatives, to direct the stereochemical outcome of the synthesis. researchgate.net
Dynamic Kinetic Resolution: Combining a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer to theoretically convert an entire racemic starting material into a single enantiomer of the product.
Advanced Spectroscopic and Structural Analysis of Complex Derivatives
The characterization of novel this compound derivatives relies on a suite of analytical techniques. researchgate.netmdpi.com While standard methods like NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry are routine, future work will necessitate more advanced approaches to handle increasingly complex molecules and to gain deeper structural insights.
Emerging research directions include:
2D and 3D NMR Spectroscopy: Advanced NMR experiments (e.g., NOESY, ROESY, HSQC, HMBC) will be crucial for unambiguously determining the relative stereochemistry and complex connectivity of new derivatives.
Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure and stereochemistry. researchgate.netmdpi.com Future efforts should focus on developing crystallization techniques for a wider range of derivatives, which can often be challenging.
Computational Chemistry: The use of theoretical calculations, such as Density Functional Theory (DFT), can predict spectroscopic data (NMR, IR) and provide insights into molecular properties like the Molecular Electrostatic Potential (MEP), which can help understand reactivity and intermolecular interactions. mdpi.com
Solid-State NMR: For derivatives that are difficult to crystallize, solid-state NMR can provide valuable structural information about the compound in its solid, amorphous state. acs.org
Table 2: Application of Analytical Techniques for Structural Elucidation To make this table interactive, you can filter the "Information Provided" column.
| Technique | Information Provided | Future Focus | References |
|---|---|---|---|
| ¹H and ¹³C NMR | Basic carbon-hydrogen framework, chemical environment of nuclei. | Application of more complex 2D/3D experiments for stereochemical assignment. | mdpi.comacs.org |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High-Resolution MS (HRMS) for precise mass and elemental composition. | researchgate.netresearchgate.net |
| Single-Crystal X-ray | Absolute 3D structure, bond lengths/angles, stereochemistry. | Overcoming crystallization challenges for complex or flexible derivatives. | researchgate.netmdpi.com |
| DFT Calculations | Predicted spectra, electronic properties (MEP), reaction mechanisms. | Integration with experimental data for a comprehensive structural profile. | mdpi.com |
Application of Machine Learning and AI in Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For the this compound scaffold, these computational tools can accelerate the discovery and optimization process significantly.
Potential applications include:
Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity (e.g., antimicrobial, anticancer) of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net
De Novo Drug Design: Using generative AI models to design novel derivatives with desired properties, potentially exploring chemical space that has not yet been considered by human chemists.
Synthesis Prediction: Employing AI tools to predict the most efficient synthetic routes for a target derivative, including reaction conditions and potential yields.
Mechanism Prediction: Utilizing ML to analyze large datasets and predict the mechanism of action or potential off-target effects of new compounds. researchgate.netresearchgate.net
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
Derivatives of the this compound scaffold have demonstrated a range of promising biological activities, including antimicrobial, antimycobacterial, anticancer, and neuroprotective effects. smolecule.comresearchgate.netmersin.edu.tr However, for many of these compounds, the precise molecular mechanism of action remains unknown.
Future research must focus on:
Target Identification: Moving beyond cell-based assays to identify the specific protein targets (e.g., enzymes, receptors) with which these compounds interact. Techniques like affinity chromatography, proteomics, and thermal shift assays will be essential.
Biochemical and Biophysical Assays: Once a target is identified, detailed enzymatic or binding assays are needed to quantify the compound's potency and to understand its mode of inhibition or activation. researchgate.net
Structural Biology: Co-crystallizing active compounds with their protein targets to visualize the binding interactions at an atomic level, providing invaluable information for rational drug design.
Molecular Docking and Simulation: Using computational docking to predict and analyze the binding modes of these compounds within the active sites of known targets, helping to explain observed SAR and guide the design of more potent analogues. biruni.edu.tr For instance, some acetic acid derivatives of pyrrolo[1,2-c]imidazole have been identified as aldose reductase inhibitors, and further mechanistic studies could clarify their role in diabetic complications. researchgate.net
Expansion into New Material Science Applications
While the primary focus has been on biomedical applications, the unique, rigid, and nitrogen-rich structure of the this compound scaffold makes it an attractive candidate for applications in material science. smolecule.comresearchgate.net This remains a largely unexplored frontier.
Potential areas for investigation include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole (B134444) ring can act as ligands, coordinating with metal ions to form novel polymers or MOFs. These materials could have applications in gas storage, catalysis, or as sensors.
Optical Materials: The development of related polycyclic N-fused heteroaromatics has led to compounds with unique deep blue emission properties. researchgate.net Investigating the photophysical properties of functionalized hexahydro-1H-pyrrolo[1,2-c]imidazoles could lead to new fluorescent probes or components for organic light-emitting diodes (OLEDs).
Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur are often effective corrosion inhibitors. Research into thio-functionalized derivatives of this scaffold could yield new protective agents for metals. acs.org
Chiral Stationary Phases: Enantiomerically pure derivatives could be immobilized onto a solid support to create chiral stationary phases for high-performance liquid chromatography (HPLC), used in the separation of racemic mixtures.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for hexahydro-1H-pyrrolo[1,2-c]imidazole, and how do they differ in efficiency?
- Answer : Synthetic approaches are categorized by the degree of saturation in the pyrroloimidazole ring. Common methods include cyclization, cycloaddition, and cyclocondensation. For example, cyclocondensation of imidazole derivatives with aldehydes under acidic conditions yields partially saturated products, while palladium-catalyzed C–H activation enables direct functionalization of pre-saturated scaffolds . Efficiency varies: cyclocondensation often requires stoichiometric reagents, whereas catalytic C–H activation offers atom economy but demands precise control of directing groups (e.g., N-methoxycarbonyl protection) .
Q. How is the molecular structure of this compound characterized experimentally?
- Answer : Structural elucidation relies on NMR (e.g., H and C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For stereochemical analysis, NOESY or ROESY experiments are critical. For instance, the (3R,7aS)-stereoisomer of a related compound was confirmed via H NMR coupling constants () and HRMS matching calculated values (e.g., CHNO: 229.1453) .
Advanced Research Questions
Q. What challenges arise in achieving stereoselective alkylation of this compound derivatives?
- Answer : Stereocontrol is complicated by the fused bicyclic system, which restricts conformational flexibility. Strategies include chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, n-BuLi-mediated alkylation of (3R,7aS)-3-(2-bromophenyl) derivatives at -78°C achieved 82% yield and high diastereoselectivity (exo:endo > 20:1) via kinetic control . Contradictions in stereochemical outcomes may arise from competing transition states; DFT calculations are recommended to optimize conditions .
Q. How can palladium-catalyzed C–H activation be optimized for functionalizing this compound?
- Answer : Key parameters include:
- Directing groups : N-Methoxycarbonyl (N-OMe) overrides competing coordination from heterocycles, enabling regioselective C2–H activation .
- Catalyst system : Pd(0)/ligand combinations (e.g., phosphines) enhance turnover. For aerobic reactions, additives like Cu(OAc) promote reoxidation of Pd .
- Substrate scope : Electron-deficient aryl halides (e.g., 4-CF-CHI) show higher reactivity due to favorable oxidative addition .
Q. What methodologies are used to evaluate the pharmacological potential of this compound derivatives?
- Answer :
- In-silico docking : Molecular docking against targets like EGFR (PDB: 1M17) identifies binding modes. For analogs, binding affinities (ΔG) < -8.5 kcal/mol suggest strong inhibition .
- ADMET profiling : Use SwissADME or PreADMET to predict bioavailability (%ABS > 30), blood-brain barrier penetration (BBB+), and hepatotoxicity (CYP3A4 inhibition) .
- In-vitro assays : Cytotoxicity (MTT assay on HeLa cells) and IC determination (e.g., <10 μM for anticancer activity) validate predictions .
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Answer :
- Substituent effects : Electron-withdrawing groups (e.g., -CF) at C6 enhance antifungal activity (MIC: 2 μg/mL vs. Candida albicans), while bulky aryl groups at C3 improve CNS penetration for depressant applications .
- Saturation level : Fully saturated cores (hexahydro) reduce metabolic oxidation compared to dihydro analogs, improving pharmacokinetic profiles (t > 6 h in rats) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the cytotoxicity of pyrroloimidazole derivatives?
- Answer : Discrepancies arise from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) and serum concentrations (5% vs. 10% FBS) alter IC values .
- Stereochemical purity : Unresolved enantiomers (e.g., (3R,7aS) vs. (3S,7aR)) may exhibit divergent activities. Chiral HPLC (Chiralpak IA column) is essential for purity validation .
Methodological Recommendations
- Synthetic protocols : Prioritize Pd-catalyzed C–H activation for scalability (>1 mmol) and functional group tolerance .
- Analytical workflows : Combine HRMS, 2D NMR, and X-ray for unambiguous structural assignment .
- Biological screening : Use standardized assays (e.g., NCI-60 panel) and report exact stereochemistry to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
